龙胆苦甙

描述

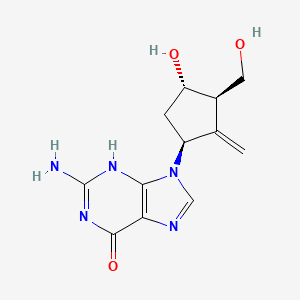

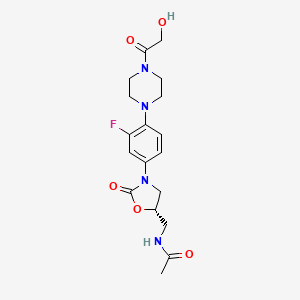

Gentiopicrin, also known as Gentiopicroside, is an iridoid glycoside that is a major component of several plant species from the Gentianaceae botanical family . It is a bioactive component of gentian species of medicinal plants . It has been found to have a variety of pharmacological properties, such as liver protection, liver damage prevention , and it plays an important role in the regulation of physiological processes in humans .

Synthesis Analysis

Gentiopicrin undergoes metabolic transformation by intestinal bacteria. High-performance liquid chromatography coupled with ion trap time-of-flight mass spectrometry (LC/MS n -IT-TOF) and nuclear magnetic resonance (NMR) were used, and six metabolites were identified, including reduction products (G-M1, G-M2, G-M4, and G-M6), a hydrolytic product (G-M3), and a dehydration product (G-M5) of gentiopicrin aglycone after hydrolysis, reduction, and dehydration reactions were performed by the intestinal flora .Molecular Structure Analysis

The molecular structure of Gentiopicrin was determined by mass spectrometry .Chemical Reactions Analysis

Gentiopicrin undergoes hydrolysis, reduction, and dehydration reactions when metabolized by the intestinal flora .科学研究应用

保肝作用

龙胆苦甙已显示出显著的保肝作用。已知它对各种肝损伤具有保护作用,可能是通过调节抗炎和抗氧化途径实现的。 这使其成为进一步研究肝病治疗方法的候选药物 .

抗炎活性

该化合物已显示出具有抗炎作用,这可能有利于治疗慢性炎症性疾病。 它可能通过抑制促炎细胞因子和调节免疫细胞反应起作用 .

抗氧化特性

作为一种抗氧化剂,龙胆苦甙可以清除自由基,从而保护细胞免受氧化应激引起的损伤。 这种活性对于预防与年龄相关的疾病至关重要,并可能在抗衰老疗法中得到应用 .

神经保护作用

研究表明,龙胆苦甙可能在保护神经系统方面发挥作用。 它与 PPAR-γ/AMPK/ACC 信号通路中基因的表达有关,该通路参与神经保护,这表明它在治疗神经系统疾病方面具有潜在的应用 .

抗肿瘤潜力

龙胆苦甙在抗肿瘤研究中显示出希望,它可能影响癌细胞的代谢和存活。 它在诱导细胞凋亡和抑制细胞增殖方面发挥的作用使其成为癌症研究中的一个研究对象 .

镇痛作用

该化合物具有镇痛特性,在各种疼痛模型中提供止痛作用。 这表明龙胆苦甙可以开发成一种新型的止痛药,与传统止痛药相比,其副作用更少 .

抗菌活性

龙胆苦甙对多种病原体表现出抗菌活性。 它抑制细菌生长的能力使其成为合成抗生素的潜在天然替代品,特别是在抗生素耐药性不断上升的情况下 .

骨形成和修复

研究表明,龙胆苦甙可能会影响骨形成和修复机制。 这可能对治疗骨形成障碍和开发新的成骨剂具有意义 .

未来方向

Gentiopicrin has been found to have a variety of biological activities and is a component of herbal drugs. The results of recently published scientific studies underline a meaningful role of this molecule as an active factor in metabolic pathways and mechanisms, which may have an influence in the treatment of different diseases . This suggests that future research could focus on the development of newly discovered compounds and therapeutic uses, understanding of the structure—activity relationship, and establishment of harmonious and effective medicinal herb standards .

作用机制

Target of Action

Recent studies have identified 53 putative target genes potentially involved in its anticancer activity . Additionally, it has been found to interact with key extracellular matrix (ECM) proteins and vimentin .

Mode of Action

Gentiopicroside interacts with its targets, leading to various physiological changes. For instance, it has been found to inhibit the expression of matrix metalloproteinases (MMP-2, MMP-9) via the RAGE/NF-κB pathway . It also regulates the PPAR-γ/AMPK/ACC signaling pathway by inhibiting ACC expression through PPAR-γ regulated activation of AMPK .

Biochemical Pathways

Gentiopicroside affects multiple biochemical pathways. It inhibits the formation of Advanced Glycosylation End Products (AGEs), which are implicated in various diseases . It also disrupts AGE-RAGE signaling, thereby blocking AGE-induced oxidative stress and inflammatory responses in cells . Furthermore, it maintains the balance of ECM synthesis and catabolism .

Pharmacokinetics

The pharmacokinetics of Gentiopicroside involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, it is rapidly absorbed, but with a low bioavailability . The serum half-life of Gentiopicroside is 6.1 hours for intravenous and 2.8 hours for oral administration . The maximum plasma concentration (Cmax) and time to reach maximum plasma concentration (Tmax) are also important parameters in its pharmacokinetics .

Result of Action

The action of Gentiopicroside results in a wide range of effects, including hepatoprotective, anti-inflammatory, antifibrotic, antioxidant, analgesic, antitumor, and immunomodulatory properties . It can inhibit AGE-induced damage to the dermis via multiple pathways . Moreover, it can alleviate AGE-induced dysfunctions in cellular behavior .

Action Environment

The action of Gentiopicroside can be influenced by various environmental factors. For instance, the modern high-sugar diet can lead to higher rates of accumulation of AGEs in the skin, which Gentiopicroside works to inhibit

属性

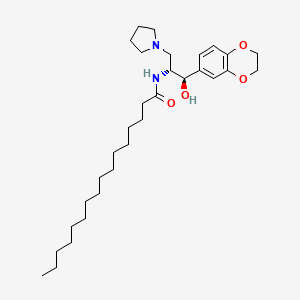

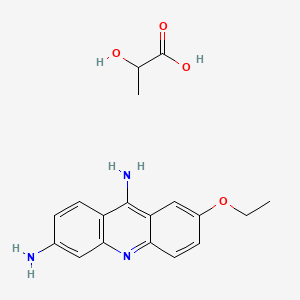

IUPAC Name |

(3S,4R)-4-ethenyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,6-dihydro-3H-pyrano[3,4-c]pyran-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O9/c1-2-7-8-3-4-22-14(21)9(8)6-23-15(7)25-16-13(20)12(19)11(18)10(5-17)24-16/h2-3,6-7,10-13,15-20H,1,4-5H2/t7-,10-,11-,12+,13-,15+,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUAGQYUORDTXOR-GPQRQXLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1C(OC=C2C1=CCOC2=O)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@H]1[C@@H](OC=C2C1=CCOC2=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40878043 | |

| Record name | Gentiopicrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40878043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20831-76-9 | |

| Record name | Gentiopicroside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20831-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gentiopicrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020831769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gentiopicrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40878043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GENTIOPICRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0WE09Z21RC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does gentiopicroside exert its anti-inflammatory effects?

A1: Gentiopicroside exhibits anti-inflammatory activity through multiple mechanisms, including the suppression of pro-inflammatory cytokines and modulation of signaling pathways. Studies have shown that it can inhibit the production of inflammatory mediators like tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), interleukin-6 (IL-6), and prostaglandin E2 (PGE2) in various cell and animal models. [, , , , ] These effects have been linked to the inhibition of key signaling pathways, such as the p38 mitogen-activated protein kinase (p38 MAPK) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways. []

Q2: What is the role of gentiopicroside in protecting against liver injury?

A2: Gentiopicroside demonstrates hepatoprotective effects by combating oxidative stress, reducing inflammation, and modulating key signaling pathways in the liver. Research indicates that it can elevate the activities of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), while reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation. [, ] Additionally, it has been shown to activate the peroxisome proliferator-activated receptor gamma (PPAR-γ)/nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in antioxidant defense mechanisms. []

Q3: How does gentiopicroside contribute to anticancer activity?

A3: Gentiopicroside has shown promising anticancer effects in various cancer cell lines, including colon, ovary, and gastric cancer cells. These effects are attributed to multiple mechanisms, such as induction of apoptosis, cell cycle arrest, and inhibition of cell migration and invasion. [, , ] Studies have demonstrated that gentiopicroside can trigger caspase-dependent apoptosis, characterized by the upregulation of caspase-3, caspase-8, caspase-9, and Bax, and downregulation of Bcl-2. [] It can also induce cell cycle arrest at the G2/M phase, hindering cancer cell proliferation. [, ]

Q4: What is the molecular formula, weight, and spectroscopic data for gentiopicroside?

A4: Gentiopicroside has the molecular formula C16H20O9 and a molecular weight of 356.32 g/mol. Spectroscopically, it exhibits characteristic UV absorbance at 270 nm, which is often used for its detection and quantification in various matrices. [, , , ]

Q5: What is the pharmacokinetic profile of gentiopicroside?

A6: Studies in rats have shown that gentiopicroside is rapidly absorbed after oral administration but exhibits low bioavailability. [] It is metabolized by intestinal flora, resulting in the formation of metabolites like gentianine and gentianal. [, ] The pharmacokinetic parameters of gentiopicroside can be influenced by other components present in Gentiana extracts. [, , ]

Q6: What evidence supports the use of gentiopicroside for treating diabetic peripheral neuropathy?

A7: Research suggests that gentiopicroside may be beneficial in managing diabetic peripheral neuropathy (DPN). In DPN rat models, gentiopicroside demonstrated significant analgesic effects, alleviating thermal and mechanical hyperalgesia. [] This effect is attributed to its ability to regulate blood lipid levels, enhance nerve blood flow, and improve nerve conduction velocity. [] Furthermore, gentiopicroside has been shown to modulate the PPAR-γ/AMPK/ACC signaling pathway, which plays a crucial role in lipid metabolism and energy homeostasis. []

Q7: What is the evidence for gentiopicroside's protective effect against gastric mucosal injury?

A8: Studies have revealed that gentiopicroside possesses gastroprotective properties. In a mouse model of ethanol-induced gastric mucosal injury, gentiopicroside administration effectively reduced the severity of gastric lesions. [] This protective effect is attributed to its antioxidant and anti-inflammatory activities, as evidenced by increased heat shock protein-70 (HSP70) and glutathione (GSH) levels, enhanced SOD activity, and reduced TNF-α, IL-6, and MDA levels in gastric tissue. []

Q8: What analytical techniques are commonly employed for the analysis of gentiopicroside?

A9: Several analytical methods are employed for the identification, quantification, and quality control of gentiopicroside. High-performance liquid chromatography (HPLC) coupled with various detectors, such as ultraviolet (UV), diode array (DAD), and mass spectrometry (MS), is widely used due to its sensitivity, selectivity, and accuracy. [, , , , , , , , , ] Thin-layer chromatography (TLC) is another technique used for qualitative analysis and screening. []

Q9: What are the common methods for extracting gentiopicroside from plant material?

A10: Various extraction methods have been explored for obtaining gentiopicroside from Gentiana species, including traditional solvent extraction methods like maceration and reflux extraction, as well as more advanced techniques like ultrasonic-assisted extraction. [, ] The choice of extraction method depends on factors like efficiency, cost, and environmental impact.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

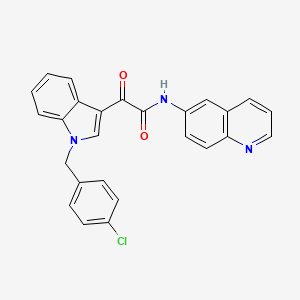

![[2-Chloro-4-(4-fluoro-2-methyl-phenylamino)-phenyl]-o-tolyl-methanone](/img/structure/B1671367.png)

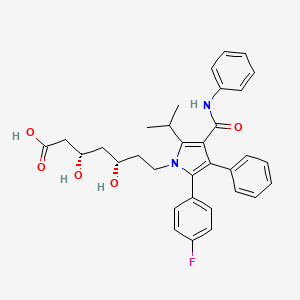

![N-[2-[[(E)-3-(4-Bromophenyl)-2-methylprop-2-enyl]amino]ethyl]isoquinoline-5-sulfonamide](/img/structure/B1671372.png)